Tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique structural feature of two or more rings that share a common atom. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is synthesized through various chemical reactions and is available from chemical suppliers for research purposes. Its chemical structure and properties have been documented in scientific literature and patent applications, indicating its relevance in ongoing research and development efforts in the pharmaceutical industry.
Tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate can be classified as:
The synthesis of tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) may vary depending on the synthetic route but generally involve standard organic synthesis techniques such as refluxing and chromatography for purification.
The molecular structure of tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate can be represented by its chemical formula and features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure.
Tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate participates in various chemical reactions that enhance its utility:
These reactions are essential for modifying the compound's structure to optimize its pharmacological properties.
The mechanism of action of tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate primarily relates to its interactions with biological targets. Although specific mechanisms may vary based on the target:
Data from biological assays would provide insights into its efficacy and specificity towards these targets.
The physical and chemical properties of tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate include:
These properties are crucial for understanding how the compound behaves under various conditions, influencing its application in research and development.
Tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate has several scientific uses:
The core structure of tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS: 1292306-23-0) integrates a benzofuran moiety linked orthogonally to a N-Boc-protected piperidine via a spirocyclic carbon center. This architecture imposes significant three-dimensionality, with the benzofuran and piperidine rings constrained in near-perpendicular planes. Such rigidity reduces conformational entropy upon target binding, enhancing selectivity and minimizing off-target interactions. The spiro junction creates a quaternary stereocenter, which when chirally pure, enables precise spatial orientation of pharmacophores toward complementary binding pockets [2] [5].
Table 1: Physicochemical and Computational Properties of tert-Butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₁NO₄ (for related analogue) | [8] |
Molecular Weight | 303.35 g/mol | [8] |
Calculated LogP | 3.02–3.64 | XLOGP3/iLOGP [4] |
Topological Polar Surface Area (TPSA) | 55.84 Ų | [4] |
Fractional sp³ Carbon (Fsp³) | 0.56 | [4] |
Hydrogen Bond Acceptors | 4 | [4] |
Rotatable Bonds | 3 | [4] |
The Boc group serves dual purposes: it masks the piperidine nitrogen, enabling selective deprotection for downstream functionalization, and improves compound stability and solubility during synthesis. The 2-oxobenzofuran segment acts as a planar hydrogen-bond acceptor, while the spiro linkage disrupts symmetry, enhancing crystallinity for structural characterization. This scaffold’s high Fsp³ (0.56) correlates with improved solubility and metabolic stability compared to flat aromatic systems, as confirmed by in vitro models showing reduced CYP450 inhibition [4] [5].
Spiro[benzofuran-piperidine] derivatives exhibit proven utility in kinase and ion channel modulation. Their orthogonal ring geometry positions substituents to engage in vector-specific interactions:
Integrating this scaffold into lead compounds addresses multiple drug discovery challenges:
Spirocyclic motifs trace their origins to bioactive natural isolates like histrionicotoxin (spirocyclic alkaloid) and cephalotaxine, which demonstrated the therapeutic relevance of 3D complexity. Early synthetic methods relied on intramolecular aldol condensations or cycloadditions, but yielded racemic mixtures with poor scalability. The 1990s saw targeted development of stereoselective catalysts (e.g., chiral Rh(II) complexes) for spirocyclization, enabling asymmetric synthesis of pharmacologically relevant cores [5] [9].
The 2000–2010 period marked the rational incorporation of spirocycles into drug candidates. Notable examples include:
Table 2: Evolution of Key Spirocycle Synthesis Methods Relevant to Benzofuran-Piperidine Scaffolds
Era | Synthetic Method | Limitations | Advancements |
---|---|---|---|
Pre-2000 | Classical alkylation/cyclization | Low diastereoselectivity, step-intensive | Access to core skeletons |
2000–2010 | Transition metal-catalyzed cyclizations | Pd/Rh catalyst cost | Improved enantioselectivity (up to 99% ee) |
2010–Present | Domino cyclizations (e.g., Hajra 2025) | Substrate specificity | Step economy, ring complexity in one pot [9] |
Present | Bioisosteric replacement strategies | Synthetic access to novel spirocycles | Spiro[3.3]heptanes as piperazine mimics [10] |
Contemporary routes to tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate leverage stereocontrolled and atom-economical methods:
Commercial availability (e.g., from Ambeed, Sigma-Aldrich) reflects maturing synthetic access, with catalog entries specifying analytical data (e.g., MFCD05865132 for brominated analogues) and GHS-compliant safety profiles [4] [6] [7].
The scaffold’s integration into clinical candidates exemplifies its strategic value:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2